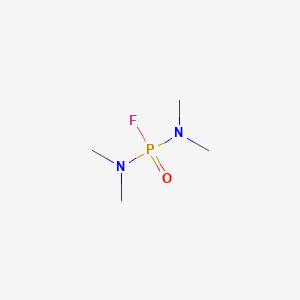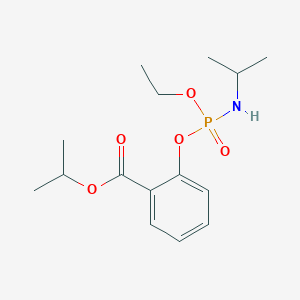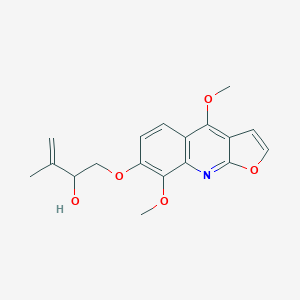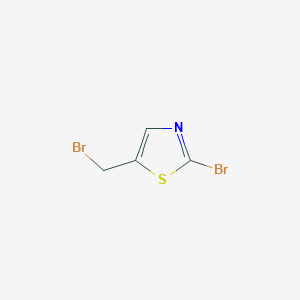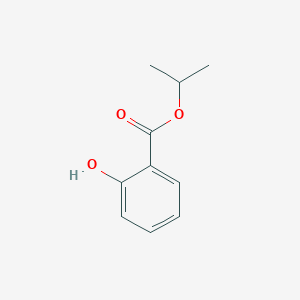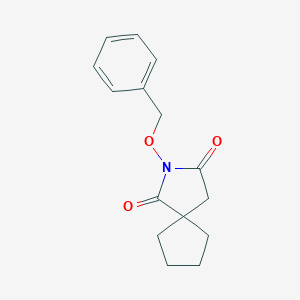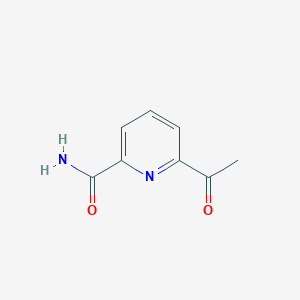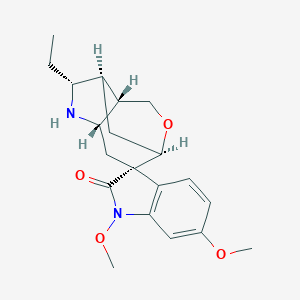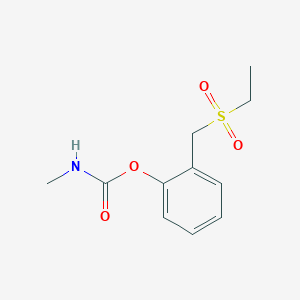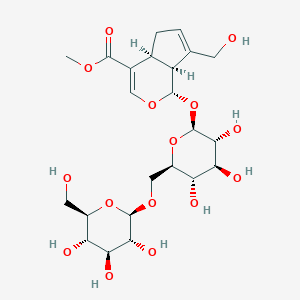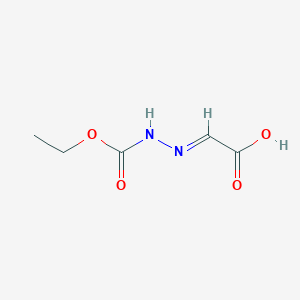
(2E)-2-(ethoxycarbonylhydrazinylidene)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-2-(ethoxycarbonylhydrazinylidene)acetic acid, also known as ethyl (E)-2-(hydrazinocarbonyl)acetate, is a chemical compound with the molecular formula C6H10N2O3. It is a hydrazine derivative of acetic acid and has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Mécanisme D'action
The exact mechanism of action of (2E)-2-(ethoxycarbonylhydrazinylidene)acetic acid is not fully understood. However, it is believed to exert its pharmacological effects by targeting specific molecular pathways involved in cellular proliferation, inflammation, and viral replication.
Effets Biochimiques Et Physiologiques
(2E)-2-(ethoxycarbonylhydrazinylidene)acetic acid has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis. Additionally, it has been demonstrated to possess anti-viral activity against several viruses, including influenza A virus and herpes simplex virus type 1.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (2E)-2-(ethoxycarbonylhydrazinylidene)acetic acid is its relatively simple synthesis method, which makes it readily available for laboratory experiments. However, its potential toxicity and limited solubility in aqueous solutions may pose challenges for its use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on (2E)-2-(ethoxycarbonylhydrazinylidene)acetic acid. One area of interest is the development of novel hydrazine derivatives based on its structure, with potential applications in the treatment of cancer, inflammation, and viral infections. Another area of research could focus on elucidating the exact mechanism of action of (2E)-2-(ethoxycarbonylhydrazinylidene)acetic acid, in order to better understand its pharmacological effects and potential therapeutic applications. Finally, further studies could explore the pharmacokinetics and toxicity of (2E)-2-(ethoxycarbonylhydrazinylidene)acetic acid, in order to assess its suitability for clinical development.
Méthodes De Synthèse
The synthesis of (2E)-2-(ethoxycarbonylhydrazinylidene)acetic acid involves the reaction of (2E)-2-(ethoxycarbonylhydrazinylidene)acetic acid acetoacetate with hydrazine hydrate in the presence of acetic acid. The resulting product is then treated with (2E)-2-(ethoxycarbonylhydrazinylidene)acetic acid chloroformate to yield the final compound.
Applications De Recherche Scientifique
(2E)-2-(ethoxycarbonylhydrazinylidene)acetic acid has been studied for its potential applications in medicinal chemistry, particularly as a precursor for the synthesis of novel hydrazine derivatives with potential therapeutic properties. It has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral activities in preclinical studies.
Propriétés
Numéro CAS |
139397-88-9 |
|---|---|
Nom du produit |
(2E)-2-(ethoxycarbonylhydrazinylidene)acetic acid |
Formule moléculaire |
C5H8N2O4 |
Poids moléculaire |
160.13 g/mol |
Nom IUPAC |
(2E)-2-(ethoxycarbonylhydrazinylidene)acetic acid |
InChI |
InChI=1S/C5H8N2O4/c1-2-11-5(10)7-6-3-4(8)9/h3H,2H2,1H3,(H,7,10)(H,8,9)/b6-3+ |
Clé InChI |
PNJLTXHFWVFROZ-ZZXKWVIFSA-N |
SMILES isomérique |
CCOC(=O)N/N=C/C(=O)O |
SMILES |
CCOC(=O)NN=CC(=O)O |
SMILES canonique |
CCOC(=O)NN=CC(=O)O |
Synonymes |
Hydrazinecarboxylic acid, (carboxymethylene)-, 1-ethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Ethoxy-4-[2-(4-hydroxyphenyl)ethylamino]-3-cyclobutene-1,2-dione](/img/structure/B150134.png)
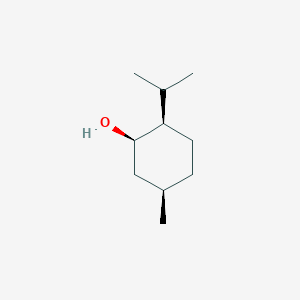
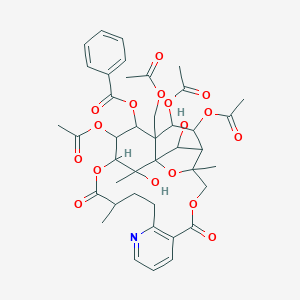
![2-[(2-Methylsulfonylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide](/img/structure/B150140.png)
